3-(Fluorosulfonyl)benzoic acid

Catalog No.
S749513
CAS No.
454-95-5
M.F
C7H5FO4S
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Fluorosulfonyl)benzoic acid

CAS Number

454-95-5

Product Name

3-(Fluorosulfonyl)benzoic acid

IUPAC Name

3-fluorosulfonylbenzoic acid

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

VWYMBWGOJRULOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O

The exact mass of the compound 3-(Fluorosulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85599. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Fluorosulfonyl)benzoic acid (CAS 454-95-5) is a highly versatile, bifunctional building block engineered for advanced organic synthesis, bioconjugation, and targeted covalent inhibitor (TCI) development. Featuring both a reactive carboxylic acid and a highly stable fluorosulfonyl (-SO2F) group, this compound enables strictly orthogonal functionalization. Unlike traditional sulfonyl chlorides, the -SO2F moiety exhibits exceptional thermodynamic stability and resistance to hydrolysis, acting as a 'sleeping beauty' electrophile that remains completely inert during standard amide coupling, esterification, or solid-phase peptide synthesis (SPPS). This unique stability profile allows procurement teams and synthetic chemists to reliably incorporate the -SO2F warhead into complex molecular scaffolds, which can subsequently be activated for precise Sulfur(VI) Fluoride Exchange (SuFEx) click reactions under mild catalysis. [1]

Attempting to substitute 3-(fluorosulfonyl)benzoic acid with its cheaper and more common analog, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3), routinely results in catastrophic synthetic failures during bifunctional processing. The sulfonyl chloride (-SO2Cl) group is highly electrophilic and hydrolytically unstable, meaning it will aggressively cross-react with amines, alcohols, or even ambient moisture during attempts to functionalize the carboxylic acid moiety. This lack of chemoselectivity leads to complex oligomeric mixtures, rapid degradation into 3-sulfobenzoic acid, and near-zero yields of the desired orthogonally protected product. In contrast, the -SO2F group in 3-(fluorosulfonyl)benzoic acid is effectively blind to standard nucleophiles under neutral or mildly basic conditions, eliminating the need for complex protecting-group strategies and preventing costly material losses during multi-step syntheses or aqueous workups. [1]

Hydrolytic and Storage Stability in Aqueous Conditions

A critical procurement differentiator for 3-(fluorosulfonyl)benzoic acid is its robust stability in aqueous environments, which drastically simplifies handling and purification. While 3-(chlorosulfonyl)benzoic acid undergoes rapid hydrolysis to the corresponding sulfonic acid upon exposure to water, the -SO2F group remains intact. Foundational SuFEx studies demonstrate that sulfonyl fluorides resist hydrolysis even under prolonged exposure to aqueous conditions at physiological pH, maintaining greater than 95% integrity over several days. Conversely, the -SO2Cl analog degrades rapidly, often exhibiting half-lives on the order of minutes to hours. This quantitative difference prevents active-ingredient degradation during aqueous workups and long-term storage. [1]

Evidence DimensionHydrolytic stability and active warhead retention
Target Compound Data>95% retention of the -SO2F group in aqueous media at neutral pH over extended periods
Comparator Or Baseline3-(Chlorosulfonyl)benzoic acid (<5% survival under identical prolonged conditions due to rapid hydrolysis)
Quantified Difference>90% higher warhead survival rate in aqueous environments
ConditionsAqueous solvent mixtures, neutral pH, room temperature

Procurement of the fluorosulfonyl analog ensures extended shelf-life and eliminates the need for strictly anhydrous handling during downstream processing.

Chemoselective Amide Coupling Yields (Orthogonal Reactivity)

The primary industrial value of 3-(fluorosulfonyl)benzoic acid lies in its ability to undergo high-yielding amide couplings at the carboxylic acid without compromising the sulfonyl group. During standard peptide coupling protocols using reagents like HATU or EDC with primary amines, the -SO2F group remains completely unreactive, routinely affording the desired mono-amide product in >90% yield. If 3-(chlorosulfonyl)benzoic acid is subjected to the same primary amine coupling conditions, the -SO2Cl group competitively forms sulfonamides, resulting in mixed products and effectively 0% yield of the strictly orthogonal target without complex protection steps. [1]

Evidence DimensionYield of orthogonal amide coupling product
Target Compound Data>90% yield of desired amide with intact -SO2F group
Comparator Or Baseline3-(Chlorosulfonyl)benzoic acid (~0% yield of orthogonal product due to competitive sulfonamide formation)
Quantified Difference>90% absolute increase in target yield during bifunctional processing
ConditionsStandard amide coupling conditions (e.g., primary amine, HATU/DIPEA, room temperature)

This absolute chemoselectivity allows chemists to directly attach the SuFEx warhead to complex amines or peptides in a single step, drastically reducing raw material waste.

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Cleavage

For chemical biology applications, warheads must survive the harsh conditions of solid-phase peptide synthesis (SPPS). 3-(Fluorosulfonyl)benzoic acid can be directly coupled to the N-terminus or lysine side-chains of resin-bound peptides. Crucially, the -SO2F moiety withstands aggressive global cleavage conditions, including 95% trifluoroacetic acid (TFA) and aqueous scavengers, allowing the isolation of intact fluorosulfonyl-functionalized peptides. In contrast, standard electrophilic warheads or -SO2Cl derivatives are highly susceptible to degradation or unwanted nucleophilic attack during TFA cleavage and subsequent HPLC purification. [1]

Evidence DimensionWarhead survival during SPPS cleavage
Target Compound DataHigh recovery of intact -SO2F functionalized peptide post-cleavage
Comparator Or Baseline-SO2Cl derivatives (high degradation/solvolysis during 95% TFA cleavage)
Quantified DifferenceEnables direct on-resin warhead installation previously impossible with chlorosulfonyls
Conditions95:2.5:2.5 TFA:H2O:TIPS cleavage for 3 hours, followed by RP-HPLC purification

Procurement of this specific building block is mandatory for researchers synthesizing peptide-based targeted covalent inhibitors via standard SPPS workflows.

Targeted Covalent Inhibitor (TCI) and Chemoproteomic Probe Synthesis

3-(Fluorosulfonyl)benzoic acid is the premier building block for installing a SuFEx-reactive warhead onto kinase inhibitors or receptor-binding ligands. The carboxylic acid is easily conjugated to the recognition scaffold, while the surviving -SO2F group acts as a proximity-driven electrophile that selectively covalently modifies active-site lysine or tyrosine residues in the target protein. [1]

Late-Stage Peptide Functionalization via SPPS

Due to its exceptional stability in 95% trifluoroacetic acid, this compound is ideal for solid-phase peptide synthesis (SPPS). It can be coupled to deprotected amine side-chains on-resin. Upon cleavage, the intact fluorosulfonyl peptide is recovered, ready for use in targeted immunotherapy or protein-protein interaction profiling. [2]

Advanced Polymer and Material Bioconjugation

In materials science, the orthogonal reactivity of 3-(fluorosulfonyl)benzoic acid allows it to be incorporated into polymer backbones or surfaces via esterification or amidation of the carboxylic acid. The pendant -SO2F groups then serve as highly stable, latent click-chemistry handles that can be subsequently functionalized with complex molecules using SuFEx catalysis. [1]

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

454-95-5

Wikipedia

3-(Fluorosulphonyl)benzoic acid

Dates

Last modified: 08-15-2023

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